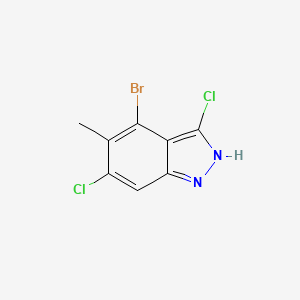
4-Bromo-3,6-dichloro-5-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-dichloro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of Substituents: The bromine, chlorine, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-Bromo-3,6-dichloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3,6-dichloro-5-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its derivatives have shown potential in targeting specific enzymes and receptors.
Medicine: Research has indicated that indazole derivatives possess various pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. This compound is being investigated for its potential in treating diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-3,6-dichloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-5-methyl-1H-indazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
3,6-Dichloro-5-methyl-1H-indazole: Lacks the bromine substituent, which may influence its chemical properties and applications.
4-Bromo-3,6-dichloro-1H-indazole: Lacks the methyl group, which may alter its stability and reactivity.
The presence of bromine, chlorine, and methyl groups in this compound contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5BrCl2N2 |
|---|---|
Molecular Weight |
279.95 g/mol |
IUPAC Name |
4-bromo-3,6-dichloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-3-4(10)2-5-6(7(3)9)8(11)13-12-5/h2H,1H3,(H,12,13) |
InChI Key |
XDZANBQCICKSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
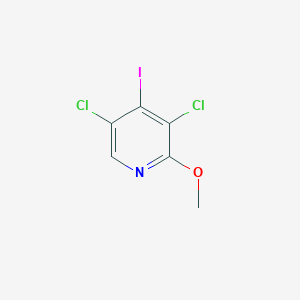
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
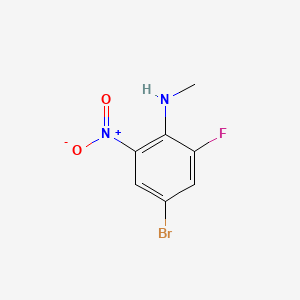
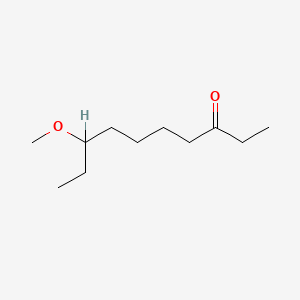
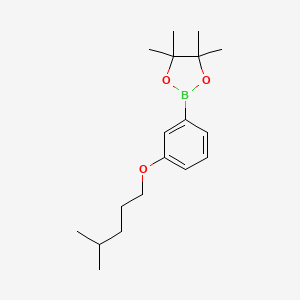
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

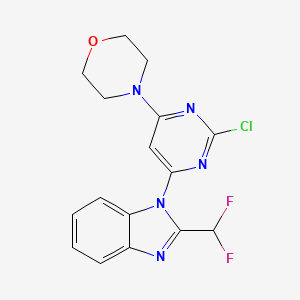
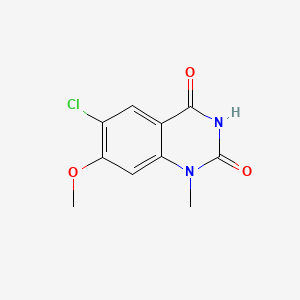
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

